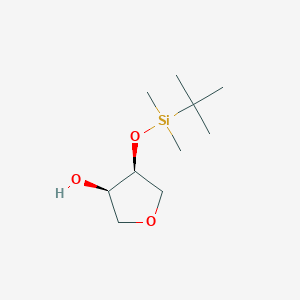
Benzyl 4-(pyrimidin-2-yl)piperidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl 4-(pyrimidin-2-yl)piperidine-1-carboxylate is a chemical compound with the molecular formula C17H19N3O2 and a molecular weight of 297.35 g/mol . This compound features a piperidine ring substituted with a pyrimidine group and a benzyl ester, making it a versatile molecule in various chemical and pharmaceutical applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 4-(pyrimidin-2-yl)piperidine-1-carboxylate typically involves multi-step reactions. One common method includes the reaction of 4-(pyrimidin-2-yl)piperidine with benzyl chloroformate under basic conditions to form the desired ester . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium carbonate to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems and optimized reaction conditions ensures consistent quality and scalability .
Análisis De Reacciones Químicas
Types of Reactions
Benzyl 4-(pyrimidin-2-yl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen functionalities.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the ester group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride in dimethylformamide (DMF) for deprotonation followed by the addition of an electrophile.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted pyrimidine derivatives.
Aplicaciones Científicas De Investigación
Benzyl 4-(pyrimidin-2-yl)piperidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and catalysts
Mecanismo De Acción
The mechanism of action of Benzyl 4-(pyrimidin-2-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The pyrimidine ring can interact with nucleic acids or proteins, influencing biological pathways. The piperidine ring may enhance binding affinity to certain receptors, contributing to its pharmacological effects .
Comparación Con Compuestos Similares
Similar Compounds
4-Benzylpiperidine: Shares the piperidine core but lacks the pyrimidine group, resulting in different biological activities.
Pyrimidine Derivatives: Compounds like pyrimido[4,5-d]pyrimidines exhibit similar structural features but differ in their specific applications and reactivities.
Uniqueness
Benzyl 4-(pyrimidin-2-yl)piperidine-1-carboxylate is unique due to its combination of a piperidine ring with a pyrimidine group and a benzyl ester, providing a versatile scaffold for various chemical modifications and applications .
Propiedades
Fórmula molecular |
C17H19N3O2 |
|---|---|
Peso molecular |
297.35 g/mol |
Nombre IUPAC |
benzyl 4-pyrimidin-2-ylpiperidine-1-carboxylate |
InChI |
InChI=1S/C17H19N3O2/c21-17(22-13-14-5-2-1-3-6-14)20-11-7-15(8-12-20)16-18-9-4-10-19-16/h1-6,9-10,15H,7-8,11-13H2 |
Clave InChI |
WZRPIQXZFQDJMN-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCC1C2=NC=CC=N2)C(=O)OCC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1R,4S,5S)-2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.1]heptane-5-carboxylic acid](/img/structure/B15225820.png)

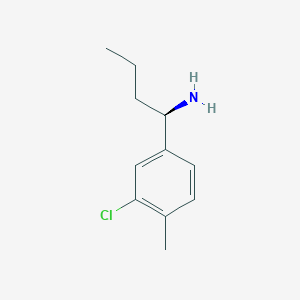

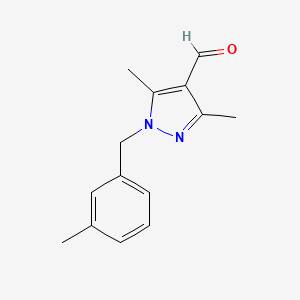
![8-Amino-5H-thiazolo[3,2-a]pyridin-5-one](/img/structure/B15225862.png)
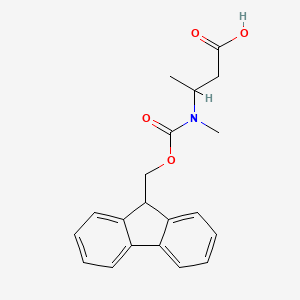
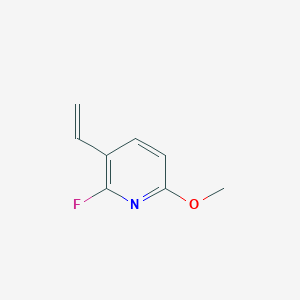
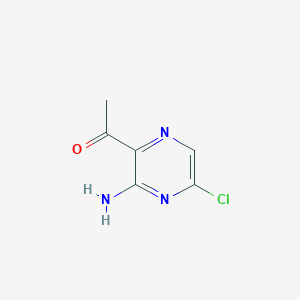
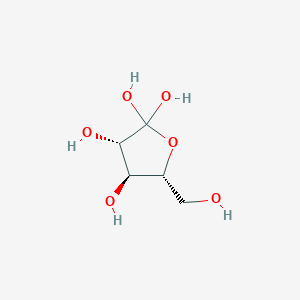
![Rel-(1R,5S,8s)-3-(3-methylisothiazol-5-yl)-3-azabicyclo[3.2.1]octan-8-amine](/img/structure/B15225891.png)
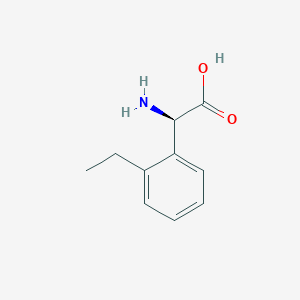
![4,5-Dihydroimidazo[1,2-a]quinoxaline](/img/structure/B15225908.png)
